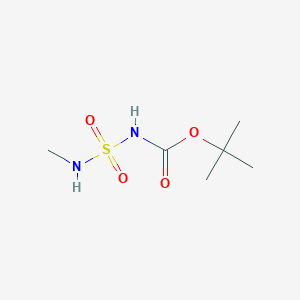

Tert-butyl N-(methylsulfamoyl)carbamate

Overview

Description

Tert-butyl N-(methylsulfamoyl)carbamate is a chemical compound with the molecular formula C6H14N2O4S and a molecular weight of 210.25 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Tert-butyl N-(methylsulfamoyl)carbamate can be synthesized through the reaction of chlorosulfonyl isocyanate with tert-butanol . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrogen chloride produced during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl N-(methylsulfamoyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonyl derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-(methylsulfamoyl)carbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis. The tert-butyl group can be removed under mild acidic conditions, making it useful in multi-step synthesis.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(methylsulfamoyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site . The compound can be selectively removed under acidic conditions, allowing for the controlled release of the amine group . This property is particularly useful in peptide synthesis and other multi-step organic syntheses.

Comparison with Similar Compounds

Tert-butyl N-(methylsulfamoyl)carbamate can be compared with other carbamate compounds such as:

Tert-butyl carbamate: Similar in structure but lacks the methylsulfamoyl group.

N-tert-butoxycarbonyl-N’-methylsulfamide: Similar in structure but has different substituents on the carbamate group.

The uniqueness of this compound lies in its specific combination of the tert-butyl and methylsulfamoyl groups, which provide distinct chemical properties and reactivity .

Biological Activity

Tert-butyl N-(methylsulfamoyl)carbamate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a tert-butyl group and a methylsulfamoyl moiety, contribute to its potential as an enzyme inhibitor and antimicrobial agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₄N₂O₄S

- Molecular Weight : 210.25 g/mol

- Density : 1.238 g/cm³

- LogP : 1.65140

These properties suggest that the compound has moderate lipophilicity, which may enhance its bioavailability in biological systems .

This compound functions primarily as an enzyme inhibitor. It binds to specific enzymes, forming stable complexes that inhibit their normal activity. Notably, it has been studied for its ability to inhibit arginase, an enzyme involved in various metabolic pathways, thereby affecting amino acid metabolism and other physiological processes.

1. Enzyme Inhibition

- The compound has shown promising results in inhibiting arginase activity, which is crucial for regulating nitric oxide production and other metabolic functions.

- Its structural features allow it to interact with other enzymes involved in amino acid metabolism, potentially broadening its therapeutic applications.

2. Antimicrobial Activity

- Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial properties.

- The presence of the methylsulfamoyl group is significant as compounds containing sulfonamide groups are known for their antibacterial effects.

3. Antitumor Activity

- Preliminary studies indicate potential antitumor effects, although more extensive research is needed to confirm these findings and understand the underlying mechanisms.

Study on Enzyme Inhibition

A study detailed the interaction of this compound with arginase. The compound was shown to significantly reduce arginase activity in vitro, leading to increased levels of nitric oxide in treated cells. This suggests potential applications in conditions where modulation of nitric oxide is beneficial.

Antimicrobial Efficacy

Research comparing the compound with similar sulfonamide derivatives revealed that it exhibited a comparable or enhanced spectrum of activity against gram-positive and gram-negative bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains methylsulfamoyl group; moderate lipophilicity | Enzyme inhibition; antimicrobial |

| Tert-butyl methyl (2-(methylamino)ethyl)carbamate | Lacks sulfamoyl group; primarily used as a protecting group | Limited biological activity |

| Tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate | Additional ethyl group; different bioactivity | Potentially broader applications |

This table illustrates how this compound stands out due to its unique combination of functional groups that enhance its biological activity compared to other carbamate derivatives.

Properties

IUPAC Name |

tert-butyl N-(methylsulfamoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O4S/c1-6(2,3)12-5(9)8-13(10,11)7-4/h7H,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNWFOWDUMUVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.